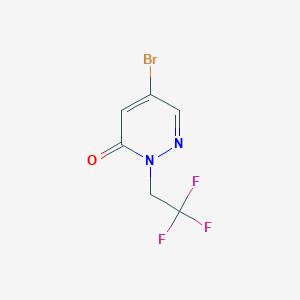

![molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2](/img/structure/B3012064.png)

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing a pyridine ring fused to an imidazole ring. These compounds have attracted significant interest due to their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . Another method includes a one-pot synthesis involving sequential Sonogashira coupling and alkyne-carbonyl metathesis (ACM) . Additionally, a regioselective acid-catalyzed three-component reaction has been developed to construct imidazo[1,2-a]pyridine derivatives . These methods demonstrate the versatility and adaptability of synthetic strategies to access the imidazo[1,2-a]pyridine scaffold.

Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazole and pyridine ring system with a phenyl methanone substituent. This structural motif is a common feature in compounds exhibiting a wide range of biological activities. The presence of the phenyl methanone group can influence the electronic distribution and conformational stability of the molecule, potentially affecting its biological interactions .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including dehydrative cyclization to form more complex heterocyclic systems . They can also participate in three-component reactions to form C-N, C-O, and C-S bonds, highlighting their utility in constructing diverse molecular architectures . The functionalization of the imidazo[1,2-a]pyridine core can lead to novel compounds with significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents and may possess varying degrees of stability depending on the substitution pattern on the rings. The presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with biological targets . The antimicrobial and antimycobacterial activities of some derivatives have been evaluated, with certain compounds showing potency comparable to standard drugs .

科学的研究の応用

Synthesis and Optical Properties

- Synthesis of Derivatives and Optical Properties : Derivatives of imidazo[1,2-a]pyridine, such as 1,3-diarylated imidazo[1,5-a]pyridine, have been synthesized using a one-pot method. These compounds exhibit significant optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Applications

- Antimicrobial and Antimycobacterial Activities : A series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have been evaluated for their antimicrobial and antimycobacterial activities. Some compounds in this series demonstrated potency comparable to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).

Advanced Synthesis Techniques

- One-Pot Synthesis Techniques : Novel one-pot synthesis techniques have been developed for creating complex structures like naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, demonstrating the versatility and efficiency of modern synthetic chemistry (Baig et al., 2017).

Pharmacological Applications

- Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. While not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).

Inhibitory Effects in Cancer Research

- Tubulin Polymerization Inhibitors in Cancer : Some imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors and evaluated for their antiproliferative activity against various human cancer cell lines. Specific compounds showed significant cytotoxicity, indicating potential application in cancer therapy (Mullagiri et al., 2018).

Enzyme Inhibition for Tuberculosis Treatment

- Mycobacterium tuberculosis Glutamine Synthetase Inhibitors : 3-Amino-imidazo[1,2-a]pyridines have emerged as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing a significant advancement in tuberculosis treatment (Odell et al., 2009).

Structural Analysis and Drug Development

- Crystal Structure Analysis : Studies involving crystal structure analysis of imidazo[1,2-a]pyridine derivatives have provided insights into their molecular arrangement, which is crucial for drug development and understanding their pharmacological potential (Kwong et al., 2019).

作用機序

Target of Action

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with various biological targets to exert their effects

Biochemical Pathways

Given the wide range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the compound is a white to yellow powder or crystals, and it is stored at room temperature

Safety and Hazards

将来の方向性

While specific future directions for Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone are not mentioned in the search results, there is ongoing research into the synthesis and functionalization of imidazo[1,2-a]pyridines . This suggests that there is potential for further exploration and development of this class of compounds.

特性

IUPAC Name |

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENNIKKVQDCFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)